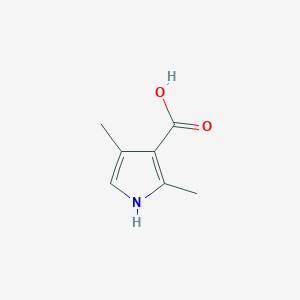

2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

説明

2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,4-Dimethyl-1H-pyrrole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer activities, alongside relevant case studies and research findings.

This compound is a heterocyclic compound characterized by a pyrrole ring with two methyl groups and a carboxylic acid functional group. Its structure allows for various chemical modifications that enhance its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the compound's significant antimicrobial properties. For instance, a series of derivatives synthesized from this compound showed promising results against both Gram-positive and Gram-negative bacteria. The antimicrobial activity was evaluated by measuring the zone of inhibition, revealing effective antibacterial and antifungal properties.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Zone of Inhibition (mm) | Antifungal Activity (mm) |

|---|---|---|

| 8a | 15 | 12 |

| 8b | 18 | 14 |

| 8c | 20 | 16 |

| 8d | 22 | 18 |

Note: The values represent the average zones of inhibition against specific bacterial and fungal strains .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. One study evaluated its derivatives against a panel of cancer cell lines using the National Cancer Institute's NCI-60 screen. Results indicated that several derivatives exhibited growth inhibition ranging from 50.21% to 108.37% at a concentration of 10 µM, highlighting their potential as anticancer agents.

Key Findings:

- Cytotoxicity Assays : The compound demonstrated low cytotoxicity against normal human embryonic kidney cells (HEK293), suggesting a favorable therapeutic index.

- Molecular Docking Studies : Docking simulations against vascular endothelial growth factor receptor (VEGFR-2) revealed a binding affinity comparable to established drugs like sunitinib, indicating strong interactions at the ATP binding site .

Case Studies

- Synthesis and Evaluation : A study synthesized novel pyrazoline-conjugated derivatives of this compound, which were screened for antimicrobial and anticancer activities. The most potent derivatives showed significant inhibition against various cancer cell lines and displayed promising pharmacokinetic properties .

- Tyrosine Kinase Inhibition : Another investigation identified a derivative (2-diethylaminoethyl)amide as a novel tyrosine kinase inhibitor derived from this compound. It targeted multiple kinases involved in cancer progression, demonstrating potential for therapeutic applications in sarcomas .

特性

IUPAC Name |

2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-3-8-5(2)6(4)7(9)10/h3,8H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPJVSRTTKVMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388521 | |

| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17106-13-7 | |

| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17106-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid in pharmaceutical research?

A: this compound serves as a key building block in synthesizing various compounds, including Sunitinib (SU11248) [, ]. Sunitinib is a potent tyrosine kinase inhibitor with antitumor and antiangiogenic properties, demonstrating the potential of this compound derivatives in pharmaceutical research [, ].

Q2: How does Sunitinib interact with its targets to exert its therapeutic effects?

A: Sunitinib targets multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, and FLT3 [, ]. It inhibits these kinases by competing for the ATP-binding site, effectively blocking downstream signaling pathways involved in tumor growth and angiogenesis [].

Q3: Can you describe the structure-activity relationship (SAR) studies conducted on this compound derivatives?

A: Researchers explored modifications to the this compound scaffold to improve its antitumor properties and pharmaceutical characteristics []. Introducing different substituents on the indole ring and modifying the amide side chain significantly influenced the compounds' potency, solubility, and bioavailability [, ]. This highlights the importance of SAR studies in optimizing the properties of drug candidates.

Q4: What are some of the challenges encountered during the synthesis of this compound derivatives, and how have they been addressed?

A: Traditional synthesis routes for Sunitinib faced limitations in terms of efficiency and cost-effectiveness []. Researchers have developed improved synthetic methods, such as a solvent-free decarboxylation process and a one-pot reaction strategy, to enhance yield and reduce production costs [, ]. These advancements contribute to the feasibility of large-scale production and accessibility of these compounds for research and clinical applications.

Q5: What analytical techniques are employed to characterize and quantify this compound derivatives?

A: Various analytical techniques are used to characterize these compounds, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis []. These methods provide insights into the structure, purity, and composition of the synthesized compounds, ensuring their quality and aiding in the development process.

Q6: What preclinical studies have been conducted to evaluate the efficacy of Sunitinib?

A: Sunitinib demonstrated dose-dependent hair depigmentation in mice, serving as a biological readout for KIT inhibition []. This effect was reversible upon treatment cessation and involved inhibition of melanocyte function rather than cell death []. Additionally, Sunitinib effectively inhibited the growth of various cancer cell lines in vitro, including those derived from the breast, lung, colon, and pancreas [, ].

Q7: Are there any known polymorphs or salt forms of this compound derivatives, and what is their significance?

A: Researchers have identified polymorphs and salt forms of Sunitinib, such as citrate and phosphate salts [, , ]. These different solid forms can exhibit variations in properties like solubility, stability, and bioavailability, influencing the compound's overall pharmaceutical performance [, , ]. Understanding and controlling the solid-state properties of drug candidates are crucial for successful drug development.

Q8: What is the current status of Sunitinib in clinical trials?

A: Sunitinib has undergone Phase I clinical trials for cancer treatment []. Notably, hair depigmentation, observed in preclinical studies, was also reported in patients receiving Sunitinib, highlighting the translational relevance of preclinical findings []. Further clinical trials are necessary to fully evaluate the safety and efficacy of Sunitinib for different cancer indications.

Q9: What are the future directions for research on this compound derivatives?

A9: Future research may explore:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。